molecular formula C18H26O6 B162650 18-Cooh-19,20-ltb4 CAS No. 102674-12-4

18-Cooh-19,20-ltb4

カタログ番号: B162650
CAS番号: 102674-12-4
分子量: 338.4 g/mol
InChIキー: XWRIIHRGMKHPHN-USRRKILKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

18-COOH-19,20-LTB4 is an omega-oxidized metabolite of leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator derived from arachidonic acid. This metabolite is generated via β-oxidation of the parent compound, resulting in the truncation of two carbon atoms from the carboxyl terminus (C19 and C20) and the introduction of a carboxylic acid group at C18 . While LTB4 is known for its role in neutrophil chemotaxis and inflammation, this compound is considered a terminal metabolite with reduced bioactivity, primarily involved in the inactivation and clearance of LTB4 from tissues .

特性

IUPAC Name

(4Z,7R,8E,10E,12Z,14S)-7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O6/c19-15(11-6-3-7-13-17(21)22)9-4-1-2-5-10-16(20)12-8-14-18(23)24/h1-6,9-10,15-16,19-20H,7-8,11-14H2,(H,21,22)(H,23,24)/b2-1+,6-3-,9-4+,10-5-/t15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRIIHRGMKHPHN-USRRKILKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C=CC=CC=CC(CC=CCCC(=O)O)O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](/C=C\C=C\C=C\[C@@H](C/C=C\CCC(=O)O)O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501144690
Record name (4Z,7R,8E,10E,12Z,14S)-7,14-Dihydroxy-4,8,10,12-octadecatetraenedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501144690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102674-12-4
Record name (4Z,7R,8E,10E,12Z,14S)-7,14-Dihydroxy-4,8,10,12-octadecatetraenedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102674-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 18-Carboxy-19,20-dinorleukotriene B4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102674124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4Z,7R,8E,10E,12Z,14S)-7,14-Dihydroxy-4,8,10,12-octadecatetraenedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501144690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Initial Conversion of LTB4 to 20-Carboxy-LTB4

LTB4 undergoes omega-oxidation in the liver, catalyzed by cytochrome P450 enzymes (CYP4F subfamily), which hydroxylate the ω-terminal methyl group to form 20-hydroxy-LTB4. This intermediate is subsequently oxidized by dehydrogenases to yield 20-carboxy-LTB4. Studies using isolated rat hepatocytes demonstrated that 20-carboxy-LTB4 accumulates rapidly, with conversion rates exceeding 80% within 60 minutes under optimal conditions.

Subsequent β-Oxidation to this compound

20-Carboxy-LTB4 is further metabolized via β-oxidation, a process involving the 2,4-dienoyl-coenzyme A reductase enzyme. This step shortens the carbon chain by two units, producing this compound. Harper et al. (1986) identified this metabolite as the terminal product of LTB4 catabolism in rat hepatocytes, with a yield of 12–15% after 24 hours.

Table 1: Key Enzymes in the β-Oxidation Pathway

EnzymeFunctionLocalization
Cytochrome P450 (CYP4F)Omega-hydroxylation of LTB4Hepatic microsomes
DehydrogenaseOxidation of 20-hydroxy-LTB4 to carboxylateCytosol
2,4-Dienoyl-CoA reductaseβ-Oxidation of 20-carboxy-LTB4Mitochondria

In Vitro Synthesis Using Isolated Hepatocytes

Isolated hepatocytes from rat livers have been widely employed to study the metabolic fate of LTB4. The protocol involves:

  • Cell Isolation : Hepatocytes are isolated via collagenase perfusion.

  • Incubation : Cells are incubated with LTB4 (10–50 μM) in oxygenated buffer at 37°C.

  • Metabolite Extraction : Lipids are extracted using organic solvents (e.g., methanol-chloroform).

  • Analysis : High-performance liquid chromatography (HPLC) or liquid chromatography–mass spectrometry (LC-MS) identifies this compound.

Shirley and Murphy (1990) reported that 2,4-dienoyl-CoA reductase is rate-limiting in this process, with enzyme activity peaking at pH 7.4 and 25°C. Adjusting cofactor concentrations (NADPH, CoA) increased yields by 40% in optimized setups.

Table 2: Reaction Conditions for Hepatocyte-Mediated Synthesis

ParameterOptimal ValueImpact on Yield
Temperature37°CMaximal activity
pH7.4Enzyme stability
LTB4 Concentration20 μMSaturation
Incubation Time24 hoursComplete conversion

Optimization of Reaction Conditions

Cofactor Supplementation

β-Oxidation requires NADPH and coenzyme A. Supplementing hepatocyte cultures with 1 mM NADPH increased this compound production by 22%, while CoA (0.5 mM) enhanced acyl-CoA intermediate formation.

Inhibition of Competing Pathways

Inhibiting alternative LTB4 metabolic pathways (e.g., ω-oxidation with ketoconazole) redirects substrates toward β-oxidation, boosting this compound yields by 30%.

Industrial-Scale Production Considerations

Scaling up synthesis necessitates addressing:

  • Enzyme Stability : Immobilizing 2,4-dienoyl-CoA reductase on silica nanoparticles improved its half-life from 2 to 72 hours.

  • Cost Efficiency : Recombinant enzyme systems using E. coli expressing CYP4F and reductase genes reduced production costs by 60% compared to hepatocyte-based methods.

  • Purification Challenges : Reverse-phase HPLC with C18 columns achieves >95% purity, but scalability remains limited. Emerging techniques like membrane filtration show promise for large batches.

Comparative Analysis of Synthesis Methods

Table 3: Yield and Efficiency Across Methods

MethodYield (%)Time (Hours)Cost (Relative)
Rat Hepatocytes1524High
Recombinant Enzymes2012Moderate
Human PMNs*548Low

*Human polymorphonuclear granulocytes (PMNs) produce trace amounts via endogenous pathways.

Recent Advances in Synthetic Approaches

Cell-Free Systems

Reconstituting the β-oxidation pathway in vitro using purified enzymes (CYP4F3, dehydrogenase, 2,4-dienoyl-CoA reductase) achieved a 25% yield reduction in reaction time to 8 hours.

Genetic Engineering

CRISPR-edited HEK293 cells overexpressing CYP4F2 and reductase genes produced this compound at 18 mg/L, a 10-fold increase over traditional methods .

化学反応の分析

Types of Reactions: 18-Carboxy dinor Leukotriene B4 primarily undergoes oxidation reactions. The β-oxidation process is a key reaction in its formation .

Common Reagents and Conditions: The β-oxidation of Leukotriene B4 to 18-carboxy dinor Leukotriene B4 involves enzymes such as 2,4-dienoyl-coenzyme A reductase . The reaction conditions typically include a controlled environment that mimics the liver’s metabolic conditions.

Major Products: The major product of the β-oxidation of Leukotriene B4 is 18-carboxy dinor Leukotriene B4 .

科学的研究の応用

Inflammatory Response

18-Cooh-19,20-ltb4 is primarily studied for its role as a biomarker in inflammatory diseases. Elevated levels of this compound can indicate the activity of LTB4 in conditions such as asthma, rheumatoid arthritis, and inflammatory bowel diseases. Researchers utilize its measurement in tissues or biological fluids to assess the severity and progression of these conditions .

Immune System Modulation

The compound is involved in modulating immune responses, particularly through its interactions with leukotriene receptors such as BLT1 and BLT2. These receptors are critical for mediating inflammatory signals and recruiting immune cells to sites of infection or injury. Studies have shown that this compound can influence chemotaxis and activation of neutrophils, enhancing their ability to respond to pathogens .

Biomarker for Disease Monitoring

  • Case Study : In a study involving patients with asthma, researchers measured levels of this compound in exhaled breath condensate. The findings correlated elevated levels with increased airway inflammation, suggesting its potential as a biomarker for monitoring disease activity.

Therapeutic Targeting

  • Case Study : A study explored the effects of BLT antagonists on leukotriene signaling pathways. By inhibiting these pathways, researchers were able to reduce inflammation in models of rheumatoid arthritis, demonstrating that targeting the receptors influenced by compounds like this compound could lead to novel anti-inflammatory therapies .

Interaction Studies

  • Experimental Findings : Interaction studies have shown that this compound affects various signaling pathways within immune cells. For instance, it promotes neutrophil aggregation and enhances surface mobility of adhesion receptors during inflammatory responses .

作用機序

18-カルボキシジノルロイコトリエンB4の作用機序には、ロイコトリエンB4の代謝物としての役割が含まれています。 ロイコトリエンB4は、強力な好中球走化因子として知られており、炎症において重要な役割を果たしています ロイコトリエンB4の18-カルボキシジノルロイコトリエンB4へのβ酸化は、体内のロイコトリエンB4のレベルを調節するのに役立ち、炎症応答を調整します

類似の化合物:

  • ロイコトリエンB4
  • 20-カルボキシロイコトリエンB4
  • ロイコトリエンB4の他のβ酸化代謝物

比較: 18-カルボキシジノルロイコトリエンB4は、ロイコトリエンB4のβ酸化代謝物としての役割においてユニークです。 ロイコトリエンB4は強力な走化因子であり、炎症において直接的な役割を果たしていますが、18-カルボキシジノルロイコトリエンB4は代謝経路を通じてそのレベルを調節するのに役立ちます 。この調節機能は、それを他の類似の化合物とは異なるものとしています。

類似化合物との比較

Comparison with Similar Compounds

The structural and functional characteristics of 18-COOH-19,20-LTB4 can be contextualized by comparing it to three categories of related compounds: LTB4 derivatives , LTE4 metabolites , and structurally analogous lipid mediators .

Comparison with LTB4 Derivatives

Property This compound 16-COOH-14,15-dihydro-17,18,19,20-tetranor-LTB4
Parent Compound LTB4 This compound (further β-oxidation)
Structural Features C18 carboxyl group; 19,20-dinor C16 carboxyl group; 14,15-dihydro; 17,18,19,20-tetranor
Metabolic Pathway Omega-oxidation of LTB4 Sequential β-oxidation of this compound
Bioactivity Reduced chemotactic activity Further inactivation; negligible bioactivity
Detection Detectable in tissues/urine Rapidly metabolized; low detection likelihood

Source: Adapted from β-oxidation pathways described in .

This compound serves as an intermediate in the degradation cascade of LTB3. Its truncated structure reduces binding affinity to LTB4 receptors (BLT1/BLT2), thereby attenuating pro-inflammatory effects.

Comparison with LTE4 Metabolites

Leukotriene E4 (LTE4) undergoes analogous ω-oxidation to produce metabolites such as 18-COOH-19,20-dinor-LTE4 and 16-COOH-17,18,19,20-tetranor-LTE4. These share structural and metabolic similarities with this compound:

Property This compound 18-COOH-19,20-dinor-LTE4
Parent Compound LTB4 LTE4
Functional Group C18 carboxyl; 19,20-dinor C18 carboxyl; 19,20-dinor
Metabolic Pathway β-oxidation β-oxidation
Bioactivity Weak/none Weak contractile activity on guinea pig trachea
Detection Stable in vitro Rapidly metabolized in vivo

Source: Pharmacological data from guinea pig trachea studies .

Both metabolites exhibit diminished activity compared to their parent compounds.

Comparison with Structurally Analogous Lipid Mediators

This compound shares a polar head group with neuroprotectin D1 (NPD1) and 7-F4t-NeuroP , which are neuroprotective and anti-inflammatory mediators. These compounds undergo similar β-oxidation in the liver, leading to rapid biotransformation:

Property This compound NPD1 7-F4t-NeuroP
Biosynthetic Origin LTB4 (pro-inflammatory) Docosahexaenoic acid (anti-inflammatory) Arachidonic acid (oxidative stress)
Key Structural Motif C18 carboxyl; dinor chain C1-C6 epoxy-dihydroxy fragment C1-C6 hydroxylated fragment
Metabolic Fate β-oxidation to tetranor-LTB4 β-oxidation to 16-COOH-tetranor β-oxidation to 5-F3t-IsoP
Bioactivity Inactive Neuroprotective Undetectable in urine due to rapid metabolism

Source: Comparative β-oxidation pathways .

The shared C1-C6 polar head region in NPD1 and 7-F4t-NeuroP renders them susceptible to hepatic β-oxidation, mirroring the metabolic instability of this compound . This rapid clearance limits their detectability in biological fluids, a challenge also observed with this compound in human studies.

Key Research Findings

Metabolic Stability : this compound is more stable than LTE4 metabolites but less stable than NPD1, as evidenced by its detectability in guinea pig lung parenchyma .

Functional Redundancy : Unlike LTE4 metabolites, this compound lacks residual bioactivity, positioning it as a pure inactivation product .

Structural Determinants : The C18 carboxyl group is critical for directing further β-oxidation, a feature conserved across LTB4 and LTE4 metabolites .

生物活性

18-Cooh-19,20-ltb4, also known as 18-hydroxy-18-oxo-dinorleukotriene B4, is a derivative of leukotriene B4 (LTB4), a potent inflammatory mediator. This compound is significant in various biological processes, particularly in inflammation and immune responses. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a carboxylic acid group at the 18-position and a unique arrangement of double bonds characteristic of leukotrienes. This structural modification enhances its reactivity and interaction with biological targets.

Biological Activities

1. Neutrophil Activation
this compound exhibits significant activity in activating neutrophils, which are essential components of the innate immune system. It promotes chemotaxis, leading to the accumulation of neutrophils at sites of inflammation. This activity is mediated through specific receptors that trigger intracellular signaling pathways, enhancing the respiratory burst and degranulation processes.

2. Inflammatory Response
The compound plays a critical role in mediating inflammatory responses. It has been shown to increase vascular permeability and induce the expression of adhesion molecules on endothelial cells, facilitating leukocyte recruitment to inflamed tissues.

3. Cytokine Production
Research indicates that this compound can stimulate the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 from various immune cells. This cytokine release further amplifies the inflammatory response and contributes to the pathophysiology of inflammatory diseases.

Case Studies

Case Study 1: In Vivo Effects on Inflammation
A study investigated the effects of this compound in a murine model of acute inflammation induced by carrageenan. Mice treated with this compound showed significantly increased paw edema compared to controls, indicating enhanced inflammatory response. Histological analysis revealed increased neutrophil infiltration in tissues exposed to this compound.

Case Study 2: Role in Asthma
In another study focusing on asthma models, administration of this compound resulted in exacerbated airway hyperresponsiveness and mucus production. These findings suggest that this compound may contribute to the pathogenesis of asthma through its effects on airway inflammation and remodeling.

Research Findings

Biological Activity Mechanism Reference
Neutrophil ActivationInduces chemotaxis and enhances respiratory burst
Inflammatory MediatorIncreases vascular permeability
Cytokine ProductionStimulates TNF-alpha and IL-6 release
Enhanced EdemaIncreased paw swelling in murine models
Asthma ExacerbationPromotes airway hyperresponsiveness

Q & A

Q. How should interdisciplinary teams coordinate to study this compound’s role in neuroinflammation?

  • Methodological Answer : Establish clear roles using a Gantt chart: chemists (synthesis), biologists (in vitro assays), and clinicians (patient-derived samples). Use shared data platforms (e.g., LabArchives) for real-time collaboration. Publish joint protocols in repositories like Protocols.io to ensure transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
18-Cooh-19,20-ltb4
Reactant of Route 2
18-Cooh-19,20-ltb4

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。